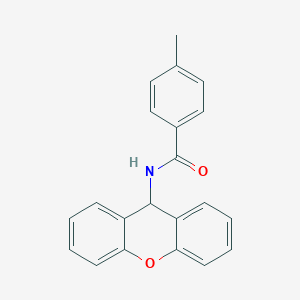
4-Methyl-N-(9H-xanthen-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TUG-1387 involves the reaction of 4-methylbenzoic acid with 9H-xanthen-9-amine under specific conditions to form the desired benzamide derivative. The reaction typically requires the use of coupling reagents and solvents such as dichloromethane or dimethylformamide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of TUG-1387 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TUG-1387 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used. Conditions often involve acidic or basic environments.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
TUG-1387 is widely used in scientific research as a negative control for studies involving free fatty acid receptor 4 (FFA4). It helps researchers understand the function of FFA4 by providing a baseline for comparison. The compound is also used in studies related to glucose homeostasis, insulin sensitivity, and adipocyte differentiation .
Mechanism of Action
TUG-1387 acts as a negative allosteric modulator of free fatty acid receptor 4 (FFA4). It binds to the receptor but does not activate it, thereby inhibiting the receptor’s function. This mechanism allows researchers to study the effects of FFA4 activation and inhibition in various biological processes .
Comparison with Similar Compounds
Similar Compounds
AH-7614: An antagonist of free fatty acid receptor 4 (FFA4) with a similar structure to TUG-1387 but with active inhibitory effects.
Uniqueness of TUG-1387
TUG-1387 is unique in its lack of activity at free fatty acid receptor 4 (FFA4), making it an ideal negative control for studies assessing the function of this receptor. Its structural similarity to AH-7614 and TUG-1506 allows for comparative studies to understand the role of FFA4 in various biological processes .
Biological Activity
4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as TUG-1387, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H17NO3S
- Molecular Weight : 351.419 g/mol
- Density : 1.37 g/cm³
- Boiling Point : 505.9 °C
- Melting Point : 229.8–231.6 °C
TUG-1387 acts primarily as a negative allosteric modulator (NAM) of the free fatty acid receptor 4 (FFA4), which plays a significant role in various metabolic processes. The compound has been shown to inhibit FFA4 signaling induced by both endogenous and synthetic agonists, thereby affecting insulin secretion and glucose metabolism.
Key Findings:
- TUG-1387 demonstrated an ability to block intracellular calcium responses in FFA4-expressing cells .
- It was found to enhance sensitivity to chemotherapy agents like epirubicin by inhibiting GPR120 signaling pathways .
Anticancer Properties
TUG-1387 has been investigated for its anticancer properties, particularly in enhancing the efficacy of existing chemotherapy treatments. In vivo studies have shown that:
- Tumor Growth Inhibition : Administration of TUG-1387 significantly reduced tumor growth in mouse models when used alongside chemotherapeutic agents .
- Mechanistic Insights : The compound's ability to modulate FFA4 signaling is linked to its effects on cancer cell metabolism and differentiation .
Metabolic Regulation
Research indicates that TUG-1387 may influence metabolic pathways beyond cancer treatment:
- Insulin Secretion Modulation : The compound has been shown to affect insulin secretion dynamics in pancreatic cells, suggesting potential applications in diabetes management .
Case Studies and Research Findings
Properties
CAS No. |
6319-64-8 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |
InChI Key |
RWLHMQMVSKQATK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Key on ui other cas no. |
6319-64-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















